1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine
Description
1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine is a bis-pyrazolyl methanamine derivative characterized by two distinct pyrazole rings connected via a methanamine bridge. The first pyrazole (Pyrazole A) is substituted with 1,4-dimethyl groups, while the second pyrazole (Pyrazole B) features a 1-isopropyl substituent. The methanamine linker (NH-CH₂-) bridges the 5-position of Pyrazole A and the 3-position methyl group of Pyrazole B. This structural configuration confers unique steric and electronic properties, distinguishing it from simpler pyrazolyl-amine analogs. The molecular formula is C₁₄H₂₄N₅, with a molecular weight of 262 g/mol, indicating significant complexity compared to single-pyrazole analogs.
Properties
Molecular Formula |
C13H22ClN5 |
|---|---|
Molecular Weight |
283.80 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(1-propan-2-ylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H21N5.ClH/c1-10(2)18-6-5-12(16-18)8-14-9-13-11(3)7-15-17(13)4;/h5-7,10,14H,8-9H2,1-4H3;1H |
InChI Key |
IYNILXVVNKCRHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNCC2=NN(C=C2)C(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the following steps:
Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Substitution Reactions: The methyl and isopropyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Coupling of Pyrazole Rings: The two pyrazole rings are coupled using a methylene bridge, which can be achieved through reductive amination reactions involving formaldehyde and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce any functional groups present on the pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Substituent Effects on Physicochemical Properties
- Pyrazole Substitution: The target compound’s 1,4-dimethyl and 1-isopropyl groups increase steric bulk compared to LM6’s single ethyl group. This may enhance lipophilicity (predicted logP: ~2.8 vs. LM6’s ~1.5) but reduce aqueous solubility.
Amine Linker :
- The secondary amine in the target compound’s bridge could exhibit different basicity (pKa) compared to LM6’s N-methyl primary amine, affecting protonation states under physiological conditions.
Implications for Bioactivity
While neither compound’s biological data is available in the provided evidence, structural insights suggest:
- The target compound’s larger size and dual pyrazole system may improve receptor binding avidity in drug discovery contexts, albeit at the cost of reduced membrane permeability.
- LM6’s simplicity (lower molecular weight, fewer substituents) may favor metabolic stability or synthetic accessibility .
Biological Activity
1-(1,4-Dimethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
The compound features two pyrazole rings connected by a methylene bridge, with specific substitutions that enhance its reactivity and stability. Its molecular formula is C₁₂H₁₈N₄, and it has a molecular weight of approximately 269.77 g/mol. The unique structural characteristics contribute to its biological activity, particularly as an enzyme inhibitor.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory activity. It has been shown to effectively bind to specific enzymes involved in metabolic pathways associated with inflammation and cancer cell growth. The inhibition of these enzymes disrupts critical processes, potentially leading to reduced tumor proliferation and improved therapeutic outcomes.
Anticancer Properties
The compound has demonstrated promising anticancer activity in various studies. For instance, it has been linked to the modulation of the mTORC1 pathway, which is crucial for cell growth and proliferation. In vitro studies have shown that it can reduce mTORC1 activity and induce autophagy in cancer cell lines such as MIA PaCa-2, suggesting its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
Preliminary structure-activity relationship studies reveal that modifications to the pyrazole rings significantly affect biological activity. For example, compounds with similar structural features but lacking certain substituents exhibit reduced efficacy. This highlights the importance of specific functional groups in enhancing biological activity .
Case Studies
Several case studies have explored the biological effects of 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine:
- Antiproliferative Activity : In a study focusing on pancreatic cancer cells, the compound showed submicromolar antiproliferative activity, significantly inhibiting cell growth compared to control groups .
- Autophagy Modulation : The compound was found to disrupt autophagic flux by interfering with mTORC1 reactivation, leading to abnormal accumulation of LC3-II proteins in treated cells .
- Apoptosis Induction : Flow cytometry assays indicated that treatment with this compound resulted in increased apoptosis in various cancer cell lines, including MCF-7 and MDA-MB-231 .
Comparison with Similar Compounds
A comparative analysis of structurally similar compounds reveals distinct differences in biological potency:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,3-Dimethyl-1H-pyrazol-5-amines | Single pyrazole ring | Lower anticancer activity |
| 1-Isopropyl-1H-pyrazole | Contains isopropyl group | Moderate enzyme inhibition |
| N-Methyl-N-(1H-pyrazol-5-yly)methylamine | Similar methylene bridge | Reduced efficacy |
The dual pyrazole structure combined with specific substitutions enhances the compound's unique properties compared to these similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
